molecular formula C24H21NO6S B13935655 3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1h-indol-3-yl]-propionic acid

3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1h-indol-3-yl]-propionic acid

Cat. No.: B13935655
M. Wt: 451.5 g/mol
InChI Key: GFGSUPJYRDAJTE-UHFFFAOYSA-N
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Description

3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1H-indol-3-yl]-propionic acid is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a complex arrangement of functional groups, including a methoxy group, a phenoxy group, and a benzenesulfonyl group, all attached to an indole core. The presence of these groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1H-indol-3-yl]-propionic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the indole ring.

    Sulfonylation: The benzenesulfonyl group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like pyridine.

    Formation of the Propionic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1H-indol-3-yl]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-[5-Hydroxy-1-(3-phenoxy-benzenesulfonyl)-1H-indol-3-yl]-propionic acid.

    Reduction: Formation of 3-[5-Methoxy-1-(3-phenoxy-benzyl)-1H-indol-3-yl]-propionic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1H-indol-3-yl]-propionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as peroxisome proliferator-activated receptors (PPARs), influencing their activity and downstream signaling pathways.

    Pathways Involved: By modulating PPAR activity, the compound can affect metabolic pathways related to glucose and lipid metabolism, potentially leading to therapeutic effects in conditions like diabetes and obesity.

Comparison with Similar Compounds

Similar Compounds

    3-[5-Methoxy-1-(4-methoxy-benzenesulfonyl)-1H-indol-3-yl]-propionic acid: Similar structure with a methoxy group on the benzenesulfonyl ring.

    3-[5-Methoxy-1-(3-chloro-benzenesulfonyl)-1H-indol-3-yl]-propionic acid: Similar structure with a chloro group on the benzenesulfonyl ring.

Uniqueness

3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1H-indol-3-yl]-propionic acid is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C24H21NO6S

Molecular Weight

451.5 g/mol

IUPAC Name

3-[5-methoxy-1-(3-phenoxyphenyl)sulfonylindol-3-yl]propanoic acid

InChI

InChI=1S/C24H21NO6S/c1-30-19-11-12-23-22(15-19)17(10-13-24(26)27)16-25(23)32(28,29)21-9-5-8-20(14-21)31-18-6-3-2-4-7-18/h2-9,11-12,14-16H,10,13H2,1H3,(H,26,27)

InChI Key

GFGSUPJYRDAJTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2CCC(=O)O)S(=O)(=O)C3=CC=CC(=C3)OC4=CC=CC=C4

Origin of Product

United States

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